molecular formula C11H18F3NO4 B15093060 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid CAS No. 1258641-45-0

5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid

Cat. No.: B15093060
CAS No.: 1258641-45-0
M. Wt: 285.26 g/mol
InChI Key: UZXKBFDRJWENDU-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethyl group is introduced through various methods, including the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Coupling: Palladium catalysts, boron reagents.

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Coupling: Formation of biaryl or other coupled products depending on the reactants used.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid primarily involves its role as a protecting group and a trifluoromethylating agent. The Boc group protects amines during synthetic transformations and can be selectively removed under acidic conditions . The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, to the molecules it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is unique due to the presence of both a Boc protecting group and a trifluoromethyl group

Properties

CAS No.

1258641-45-0

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

6,6,6-trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(11(12,13)14)5-4-6-8(16)17/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

UZXKBFDRJWENDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(F)(F)F

Origin of Product

United States

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